IC₅₀ for Macromolecular Synthesis Inhibition: 7-Dihydrobenfluron vs. Benfluron vs. Benfluron N-Oxide in Ehrlich Ascites Carcinoma Cells
In a direct head-to-head comparison measuring inhibition of ¹⁴C-adenine incorporation into the TCA-insoluble fraction of Ehrlich ascites carcinoma (EAC) cells after 2 h incubation, 7-dihydrobenfluron (DBF) exhibited an IC₅₀ of 195 µmol/l, representing a 3.5-fold lower potency than benfluron (IC₅₀ = 55 µmol/l) and approximately 2-fold lower potency than benfluron N-oxide (IC₅₀ = 100 µmol/l) [1]. For ¹⁴C-valine incorporation, IC₅₀ values were slightly higher across all three compounds but maintained the same rank order. In contrast, 9-hydroxybenfluron demonstrated superior potency with an IC₅₀ of 22.5 µmol/l for ¹⁴C-adenine incorporation, approximately 2-fold more potent than benfluron itself [1].
| Evidence Dimension | IC₅₀ for inhibition of ¹⁴C-adenine incorporation (macromolecular synthesis) |
|---|---|
| Target Compound Data | 195 µmol/l (7-dihydrobenfluron) |
| Comparator Or Baseline | Benfluron: 55 µmol/l; Benfluron N-oxide: 100 µmol/l; 9-Hydroxybenfluron: 22.5 µmol/l |
| Quantified Difference | DBF is 3.5× less potent than benfluron, ~2× less potent than NOBF, and ~8.7× less potent than 9-hydroxybenfluron |
| Conditions | Ehrlich ascites carcinoma (EAC) cells; 2 h incubation; ¹⁴C-adenine incorporation into TCA-insoluble fraction; in vitro |
Why This Matters
This quantitative potency ranking defines the precise position of 7-DBF in the metabolite activity cascade, enabling procurement decisions for metabolic tracing studies requiring the reduced, lower-activity reference standard rather than an active metabolite.
- [1] Kolenič M. Příprava a hodnocení nových derivátů dimefluronu a benfluronu [Diploma Thesis]. Univerzita Karlova, Farmaceutická fakulta v Hradci Králové; 2015. pp. 15-16, citing Miko M et al. Neoplasma. 1989;36(1):91-101. Deposited in: dspace.cuni.cz. View Source
